FPR-A14

FPR agonists Neutrophil chemotaxis Calcium mobilization

Peptide FPR agonists (fMLF, WKYMVm) co-activate multiple receptor subtypes, undergo proteolytic degradation in extended culture, and confound calcium-sensitive readouts. FPR-A14 resolves these limitations as a protease-resistant, non-peptide hydrazone with FPR1-predominant functional activity. • 15-fold chemotaxis/Ca2+ separation (EC50 42 nM vs. 630 nM) for clean migration assays free of calcium interference • Validated neuroblastoma differentiation: 32%-93.3% differentiation in N2a cells (1-10 μM, 48 h); active in human IMR-32 & SH-SY5Y lines • Room-temperature stable powder; ≥98% purity; protease-resistant for multi-day protocols

Molecular Formula C23H20N2O5
Molecular Weight 404.4 g/mol
Cat. No. B7650857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPR-A14
Molecular FormulaC23H20N2O5
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
InChIInChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13+
InChIKeyULOKADSYVZOTTL-ZMOGYAJESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FPR-A14 Overview


FPR-A14 (CAS 329691-12-5) is a hydrazone-based synthetic small molecule that acts as an agonist at formyl peptide receptors (FPRs), which are G protein-coupled receptors expressed on phagocytic leukocytes and various other cell types [1][2]. The compound is characterized by its benzodioxole core structure and has a molecular weight of 404.4 g/mol [3]. FPR-A14 activates human neutrophils in vitro and induces differentiation in mouse and human neuroblastoma cell lines [1][2].

FPR-A14 vs. Generic Agonists


Although several FPR agonists exist, including the endogenous peptide fMLF and the synthetic peptide WKYMVm, FPR-A14 differs fundamentally in its chemical class (a non-peptide hydrazone small molecule versus peptides) and in its pharmacological profile [1]. While fMLF is a high-affinity FPR1 agonist (Ki = 38 nM) and WKYMVm is a pan-FPR agonist with picomolar potency (EC50 = 75 pM for FPR1/FPR2) [2], FPR-A14 exhibits a distinct functional separation between its chemotaxis and calcium mobilization activities that is not observed with these peptide comparators [1]. Furthermore, FPR-A14 has been uniquely validated for inducing neuroblastoma differentiation, a property not described for fMLF or WKYMVm [3]. These chemical and functional differences preclude simple substitution in experimental systems where specific response profiles or chemical properties are critical.

FPR-A14 Comparative Evidence


Chemotaxis vs. Calcium Mobilization Potency

FPR-A14 demonstrates a pronounced functional divergence between its ability to induce neutrophil chemotaxis and calcium mobilization, with EC50 values of 42 nM and 630 nM, respectively—a 15-fold difference in potency [1]. In contrast, the peptide FPR agonist WKYMVm exhibits parallel potency across these endpoints, with reported EC50 values of 75 pM for FPR1/FPR2 calcium mobilization and comparable chemotaxis activity [2]. This differential profile is not observed with endogenous fMLF either, which shows high-affinity binding (Ki = 38 nM) and parallel functional responses [3].

FPR agonists Neutrophil chemotaxis Calcium mobilization

Neuroblastoma Differentiation Induction

FPR-A14 induces a robust, concentration-dependent differentiation response in mouse neuroblastoma N2a cells, with a maximal effect of 93.3% cell differentiation observed at 10 μM after 48 hours of treatment [1]. In contrast, the endogenous peptide fMLF and the synthetic peptide WKYMVm have no published reports of inducing neuroblastoma differentiation, and their primary applications remain confined to neutrophil activation and immune cell chemotaxis [2][3]. This differentiation effect is mediated specifically through FPRs, as confirmed by siRNA knockdown of FPR1 and FPR2, which inhibited the response [1].

Neuroblastoma differentiation N2a cells Neuronal differentiation

FPR1-Dependent Differentiation

In N2a neuroblastoma cells, the FPR-A14-induced differentiation response was significantly reduced to near baseline levels by the FPR1 antagonists Boc-MLF and cyclosporin H (IC50 = 0.7 μM), while the FPR2 antagonist WRW4 had no significant effect [1]. Combined siRNA knockdown of FPR1 and FPR2 inhibited differentiation, confirming receptor-specific involvement [1]. By comparison, WKYMVm acts as a pan-FPR agonist activating FPR1, FPR2 (EC50 = 75 pM), and FPR3 (EC50 = 3 nM) with high potency across all subtypes, lacking this FPR1-predominant functional profile [2].

FPR1 selectivity Receptor pharmacology Neuroblastoma

Non-Peptide Chemical Stability

FPR-A14 is a non-peptide hydrazone small molecule with a molecular weight of 404.4 g/mol that can be stored as a powder at room temperature for extended periods [1]. In contrast, peptide FPR agonists such as WKYMVm and fMLF are peptidic compounds that typically require frozen storage at -20°C or -80°C and are susceptible to proteolytic degradation in biological matrices . The benzodioxole core structure of FPR-A14 provides resistance to enzymatic degradation that peptide agonists lack [1].

Chemical stability Small molecule Non-peptidic agonist

FPR-A14 Applications


Neuroblastoma Differentiation Studies

FPR-A14 is uniquely suited for inducing neuronal differentiation in mouse N2a and human IMR-32/SH-SY5Y neuroblastoma cell lines, with a validated concentration range of 1–10 μM producing 32% to 93.3% differentiation in N2a cells after 48 hours [1]. This application is not feasible with peptide FPR agonists fMLF or WKYMVm, which lack published differentiation activity. The FPR1-dependent mechanism, confirmed by antagonist inhibition and siRNA knockdown, enables mechanistic studies of FPR1 signaling in neuronal development [1].

Neutrophil Chemotaxis with Reduced Calcium

For researchers requiring neutrophil chemotaxis induction with reduced concurrent calcium mobilization, FPR-A14 provides a 15-fold functional separation between these endpoints (EC50 = 42 nM for chemotaxis versus 630 nM for Ca2+ mobilization) [2]. This profile contrasts with peptide agonists that activate both endpoints in parallel. Applications include in vitro migration assays, transwell studies, and inflammation models where calcium flux may confound interpretation [2].

FPR1-Specific Probing in Cancer and CNS

The FPR1-predominant functional activity of FPR-A14 in differentiation assays, as demonstrated by inhibition with FPR1 antagonists Boc-MLF and cyclosporin H but not the FPR2 antagonist WRW4 [1], makes this compound valuable for dissecting FPR1-specific pathways in systems where FPR2/FPR3 are co-expressed. This is particularly relevant in neuroblastoma, glioblastoma, and other cancers where FPR subtype expression varies and pan-agonists like WKYMVm would activate multiple receptor subtypes [1].

Stable Agonist for Long-Term Cultures

The non-peptide, protease-resistant nature of FPR-A14 [2] supports its use in extended cell culture experiments (e.g., 48-hour differentiation protocols) where peptide agonists like fMLF and WKYMVm may undergo degradation [1]. The room-temperature powder storage stability also facilitates multi-day experimental workflows without the need for frequent fresh aliquoting from frozen stocks .

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